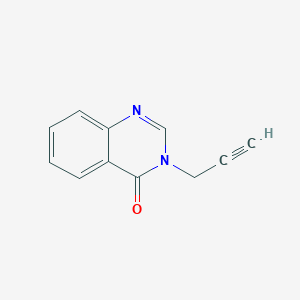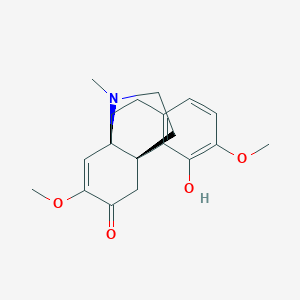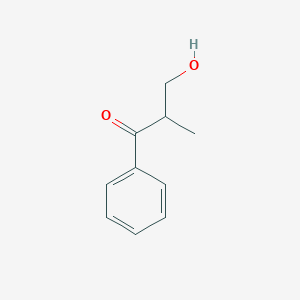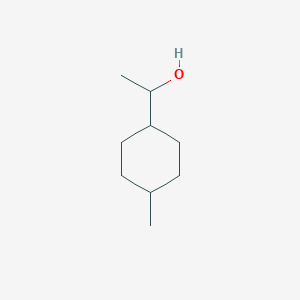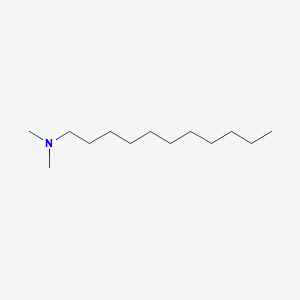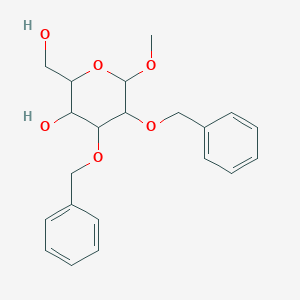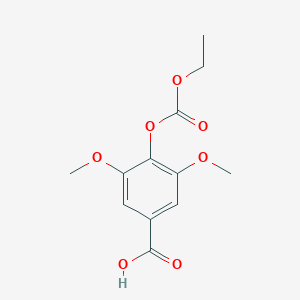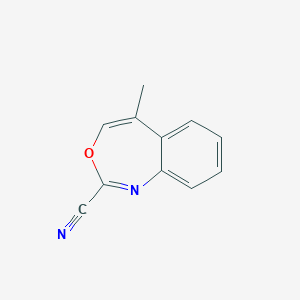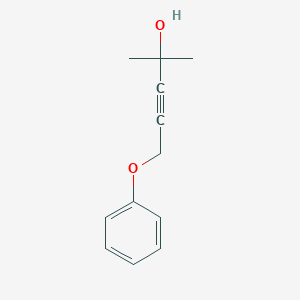
2-methyl-5-phenoxypent-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-phenoxypent-3-yn-2-ol is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.2384 g/mol It is a derivative of pentynol, characterized by the presence of a phenoxy group and a methyl group attached to the pentynol backbone
Méthodes De Préparation
The synthesis of 2-methyl-5-phenoxypent-3-yn-2-ol involves several steps. One common synthetic route includes the reaction of phenylacetylene with acetone in the presence of a base, followed by the addition of a methyl group to the resulting product . The reaction conditions typically involve the use of a solvent such as acetone and a base like potassium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-methyl-5-phenoxypent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Addition: The triple bond in the pentynol backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles to form corresponding addition products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Applications De Recherche Scientifique
2-methyl-5-phenoxypent-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound can be used in biochemical studies to investigate the effects of phenoxy and methyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 2-methyl-5-phenoxypent-3-yn-2-ol involves its interaction with molecular targets and pathways in biological systems. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially affecting their activity. The methyl group may influence the compound’s lipophilicity and membrane permeability, facilitating its transport across cell membranes. The triple bond in the pentynol backbone can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
2-methyl-5-phenoxypent-3-yn-2-ol can be compared with other similar compounds, such as:
3-Pentyn-2-ol: Lacks the phenoxy and methyl groups, resulting in different chemical properties and reactivity.
2-Methyl-3-butyn-2-ol: Similar structure but lacks the phenoxy group, leading to differences in its chemical behavior and applications.
Phenoxyethanol: Contains a phenoxy group but lacks the pentynol backbone, resulting in distinct chemical and biological properties.
Propriétés
Numéro CAS |
16488-98-5 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-methyl-5-phenoxypent-3-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-12(2,13)9-6-10-14-11-7-4-3-5-8-11/h3-5,7-8,13H,10H2,1-2H3 |
Clé InChI |
YQBNDHADCCFJJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CCOC1=CC=CC=C1)O |
SMILES canonique |
CC(C)(C#CCOC1=CC=CC=C1)O |
Key on ui other cas no. |
16488-98-5 |
Synonymes |
3-Pentyn-2-ol, 2-methyl-5-phenoxy-, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


